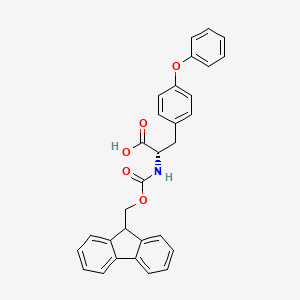

Fmoc-4-(phenoxy)-L-phenylalanine

Descripción

BenchChem offers high-quality Fmoc-4-(phenoxy)-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-4-(phenoxy)-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO5/c32-29(33)28(18-20-14-16-22(17-15-20)36-21-8-2-1-3-9-21)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33)/t28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AREGUKFAPOBHGQ-NDEPHWFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583810 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180414-93-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-phenyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance As a Protected Amino Acid Derivative

Fmoc-4-(phenoxy)-L-phenylalanine is a derivative of the natural amino acid L-phenylalanine. It is characterized by two key modifications: the attachment of a 9-fluorenylmethyloxycarbonyl (Fmoc) group to its α-amino group and the presence of a phenoxy group on the phenyl ring of its side chain. This dual modification gives the compound unique properties that are highly valuable in the chemical synthesis of peptides.

The Fmoc group serves as a temporary protecting group for the α-amino group of the phenylalanine. In peptide synthesis, it is crucial to prevent the amino group of an incoming amino acid from reacting with itself or other molecules in an uncontrolled manner. The Fmoc group effectively "caps" the amino group, ensuring that it only reacts when intended. embrapa.br This protection is reversible and can be removed under specific, mild basic conditions, typically using a solution of piperidine (B6355638). lgcstandards.com This allows for the sequential and controlled addition of amino acids to build a peptide chain. lgcstandards.com

The phenoxy group attached to the phenylalanine side chain introduces new functionality. This modification can enhance the stability of the resulting peptide and facilitate interactions with other aromatic systems within a target molecule. This makes it a valuable component in the design of bioactive peptides and protein mimics.

Overview of Its Strategic Utility in Peptide and Protein Research

The unique structure of Fmoc-4-(phenoxy)-L-phenylalanine makes it a strategic tool for scientists working to create novel peptides and proteins with specific functions. Its primary application is in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient and high-purity construction of complex peptide chains. chemimpex.com

The incorporation of this modified amino acid can influence the structure and function of the resulting peptide. The phenoxy group can introduce steric bulk and aromaticity, which can be used to probe or enhance binding interactions with biological targets. This is particularly useful in drug development, where researchers aim to design peptide-based drugs that can target specific biological pathways with high efficacy. chemimpex.com

Furthermore, Fmoc-4-(phenoxy)-L-phenylalanine is utilized in protein engineering. By strategically placing this non-natural amino acid within a protein's sequence, researchers can study protein interactions and functions, which is crucial for understanding various biological processes. chemimpex.com The ability to introduce specific modifications at precise locations within a peptide or protein opens up avenues for creating novel biomaterials and therapeutic agents. chemimpex.comchemimpex.com

Molecular Recognition and Conformational Analysis of Fmoc 4 Phenoxy L Phenylalanine Containing Peptides

Elucidation of Aromatic Interactions and Their Role in Molecular Recognition

The multiple aromatic moieties within Fmoc-4-(phenoxy)-L-phenylalanine—the fluorenyl group, the phenyl ring, and the phenoxy group—are central to its function in molecular recognition. These groups facilitate a range of non-covalent interactions that dictate how peptides containing this residue interact with their biological targets and with each other.

π-π stacking is a critical non-covalent interaction that profoundly influences the self-assembly and conformational preferences of peptides containing Fmoc-4-(phenoxy)-L-phenylalanine. The large, electron-rich aromatic systems of the Fmoc group and the dual-ring side chain are predisposed to engage in these interactions. nih.gov

Theoretical calculations and experimental studies on analogous Fmoc-protected phenylalanine homopeptides confirm the key role of π-π stacking in driving the assembly of these molecules. mdpi.com The interactions can occur between the Fmoc groups of adjacent peptides (Fmoc-Fmoc stacking) and between the aromatic side chains (Phe-Phe stacking). mdpi.comnih.gov The presence of the additional phenoxy ring in Fmoc-4-(phenoxy)-L-phenylalanine provides an extended aromatic surface, further promoting these stacking interactions and contributing to the formation of highly organized supramolecular structures. These strong π-π stacking forces can be powerful enough to dictate specific peptide arrangements, such as parallel β-sheets, which in turn influences the morphology of the resulting assemblies. mdpi.com The combination of the Fmoc and phenoxy groups promotes rapid self-assembly kinetics due to the significant contribution of π-π stacking and hydrophobic interactions. mdpi.com

| Aromatic Moiety | Description | Potential Stacking Interactions |

|---|---|---|

| Fmoc Group | Large, planar, and highly aromatic group attached to the N-terminus. | Fmoc-Fmoc, Fmoc-Phenyl, Fmoc-Phenoxy |

| Phenyl Ring | The native aromatic side chain of phenylalanine. | Phenyl-Phenyl, Phenyl-Fmoc, Phenyl-Phenoxy |

| Phenoxy Group | An additional aromatic ring attached via an ether linkage to the phenyl side chain. | Phenoxy-Phenoxy, Phenoxy-Fmoc, Phenoxy-Phenyl |

The design of peptide-based drugs often leverages such modifications to improve therapeutic efficacy by fine-tuning the interaction with specific biological pathways. chemimpex.comchemimpex.com For instance, the modification of the phenylalanine side chain at the para-position has been successfully used to develop potent receptor agonists. A notable example, though with a different substituent, is the use of N-Fmoc-4-fluoro-L-phenylalanine in the synthesis of Ulimorelin, a potent macrocyclic agonist for the ghrelin receptor. peptide.com This demonstrates the principle that substitutions at this position can critically influence receptor engagement. The phenoxy group, with its distinct steric and electronic properties, can form favorable hydrophobic or van der Waals interactions within a binding site, potentially displacing water molecules and leading to a gain in binding entropy and increased affinity.

Analysis of Hydrogen Bonding Networks and Intermolecular Forces

While aromatic interactions are dominant, the structure and assembly of peptides containing Fmoc-4-(phenoxy)-L-phenylalanine are also governed by a network of hydrogen bonds and other intermolecular forces. chemimpex.com The primary hydrogen bonding network is formed by the peptide backbone, where the amide nitrogen (N-H) acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor. These interactions are fundamental to the formation of secondary structures like β-sheets and α-helices. nih.gov

| Donor Atom | Acceptor Atom | Distance (Å) | Interaction Type |

|---|---|---|---|

| N(1)-H | O(2) (Carbonyl) | 2.06 | Intermolecular N-H···O=C |

| O(1)-H (Carboxyl) | O(4) (Carboxyl) | 1.79 | Intermolecular O-H···O=C |

Computational Studies on Conformational Landscapes and Dynamics

Computational methods are invaluable tools for exploring the complex conformational landscapes and assembly dynamics of peptides containing modified amino acids like Fmoc-4-(phenoxy)-L-phenylalanine. Molecular dynamics (MD) simulations and ab initio calculations can provide insights that are difficult to obtain through experimental means alone.

MD simulations performed on similar Fmoc-peptide systems have been instrumental in demonstrating how non-covalent interactions govern self-assembly. nih.gov These studies can reveal the preferential formation of specific structures, such as parallel β-sheets, by showing the stability of face-to-face π-π interactions between both the Fmoc groups and the aromatic side chains. nih.gov Theoretical calculations have been used to confirm that π-π stacking is a primary driving force in the assembly of highly aromatic peptide strands. mdpi.com

For the peptide backbone itself, computational studies on L-phenylalanine have detailed how hydration affects conformation, showing that water molecules preferentially form hydrogen-bonded bridges with the carboxyl group. nih.gov For a complex derivative like Fmoc-4-(phenoxy)-L-phenylalanine, computational approaches could be used to model its hydration, predict its most stable conformations in different solvent environments, and calculate the energetic contributions of its various aromatic and polar groups to peptide stability and receptor binding.

Biomedical and Materials Science Applications of Fmoc 4 Phenoxy L Phenylalanine Derived Constructs

Design and Development of Peptide-Based Therapeutics

The distinct structure of Fmoc-4-(phenoxy)-L-phenylalanine makes it a valuable asset in the design of peptide-based drugs. chemimpex.com Its application is particularly significant in targeting specific biological pathways to enhance the therapeutic effectiveness of medications. chemimpex.com

Creation of Peptide-Based Drugs Targeting Specific Biological Pathways

Fmoc-4-(phenoxy)-L-phenylalanine is integral to the synthesis of bioactive peptides that hold potential as therapeutic agents in fields like oncology and immunology. chemimpex.com Its ability to facilitate the formation of peptide bonds while preserving the integrity of sensitive functional groups allows for the development of new compounds with enhanced pharmacological properties. chemimpex.com Researchers can utilize this compound to streamline synthesis processes and achieve higher yields of desired products. chemimpex.com

Engineering of Enzyme Inhibitors

In the realm of enzyme inhibition, derivatives of 4-phenoxy-phenyl isoxazoles have been synthesized and identified as potent inhibitors of acetyl-CoA carboxylase (ACC). nih.gov ACC is a critical enzyme in fatty acid metabolism, and its inhibition presents a promising strategy for cancer treatment. nih.gov One derivative, compound 6g, demonstrated significant ACC1 inhibitory activity. nih.gov Another compound, 6l, exhibited strong cytotoxicity against various cancer cell lines. nih.gov These findings underscore the potential of 4-phenoxy-phenyl isoxazoles as a basis for developing new anticancer therapies that work by inhibiting ACC. nih.gov

Development of Signaling Molecules

The incorporation of Fmoc-4-(phenoxy)-L-phenylalanine into peptide chains can influence their secondary structures, such as promoting the formation of β-sheets. This is due to the electron-rich phenoxy group, which can engage in π-π stacking or hydrogen bonding. These structural alterations are critical for the development of peptides that can act as signaling molecules, mimicking or disrupting natural biological signals.

Research into Novel Anticancer Agents

Modifications of phenylalanine derivatives, including the introduction of a phenoxy group, are a key area of research in the development of new anticancer agents. chemimpex.com Such modifications can lead to compounds that effectively inhibit tumor growth. chemimpex.com For instance, certain L-phenylalanine dipeptide derivatives have shown inhibitory effects on leukemia and prostate cancer cell lines. magtechjournal.com Furthermore, linking L-phenylalanine to pentacyclic triterpenoids has produced derivatives with significantly improved anticancer activity compared to the original compounds. nih.gov

Inhibitory Effects of L-Phenylalanine Dipeptide Derivatives on Cancer Cell Lines

| Cell Line | Derivative with Preferable Inhibitory Effect |

|---|---|

| K562 (Leukemia) | 3f and 3q |

| PC3 (Prostate Cancer) | 3f and 3q |

Data sourced from a study on the synthesis and anti-tumor activities of L-phenylalanine dipeptide derivatives. magtechjournal.com

Bioconjugation Strategies for Advanced Probes and Drug Delivery Systems

Bioconjugation, the process of linking a peptide to another molecule, is a key strategy for improving the delivery and targeting of therapeutic agents. chemimpex.com Fmoc-4-(phenoxy)-L-phenylalanine is utilized in these processes to enhance the effectiveness of treatments. chemimpex.com

Attachment of Peptides to Biomolecules (e.g., Antibodies, Drugs)

Fmoc-4-(phenoxy)-L-phenylalanine plays a role in bioconjugation by facilitating the attachment of peptides to other biomolecules, such as antibodies or drugs. chemimpex.com This conjugation improves the delivery and targeting of therapies. chemimpex.com The ability to selectively deprotect certain groups on related phenylalanine derivatives makes them suitable for creating bioconjugates, which are molecules formed by covalently linking two different entities, like a drug and a targeting moiety. This approach has been investigated for targeted drug delivery to cancer cells.

Integration into Bioorthogonal Chemistry Applications for Live System Labeling

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful technique in chemical biology, enabling the introduction of unique functionalities for live-cell imaging and diagnostics. While direct studies on Fmoc-4-(phenoxy)-L-phenylalanine for in-vivo labeling are specific, the principles are well-established through related molecules and methods. The core strategy involves introducing an amino acid with a bioorthogonal handle—a functional group that is chemically inert within the complex environment of a living cell but can react specifically with an external probe.

Bioorthogonal reactions allow for the attachment of new functionalities to biological molecules like peptides and proteins. rsc.org Researchers have developed methods to genetically encode ncAAs with diverse physical and chemical properties in organisms like E. coli and yeast. nih.gov This allows for the precise, site-specific incorporation of an ncAA containing a unique chemical handle into a protein of interest. nih.gov This handle can then be targeted with a complementary probe, such as a fluorescent dye, for visualization.

For example, strategies have been developed for labeling specific protein glycoforms on live cells using cyclooctyne-aptamer conjugates that selectively bind to azidosugar-labeled glycans. nih.gov Another prominent example is the use of tetrazine-dye conjugates for super-resolution microscopy. nih.gov In this system, an nCAA modified with a trans-cyclooctene (B1233481) (TCO) group is incorporated into a target protein. Subsequent introduction of a tetrazine-functionalized dye triggers a rapid and specific bioorthogonal "click" reaction, leading to fluorescent labeling of the protein. nih.gov This reaction is often fluorogenic, meaning the dye's fluorescence significantly increases upon reaction, which lowers background noise and eliminates the need for washing steps, making it ideal for live-cell imaging. nih.gov

Derivatives of phenylalanine and other amino acids have been synthesized to carry functionalities suitable for these reactions. rsc.org For instance, amino acids containing iodo-aryl groups can participate in rapid Suzuki and Sonogashira reactions in water, providing another avenue for bioorthogonal functionalization. rsc.org The ability to introduce such amino acids provides new locations for peptide functionalization with greater conformational control than previously possible. rsc.org

Protein Engineering for Functional Modulation

Fmoc-4-(phenoxy)-L-phenylalanine and its analogs are valuable tools in protein engineering, allowing for the modification of proteins to study their interactions and functions. chemimpex.comchemimpex.com By substituting a natural amino acid with a modified one like 4-(phenoxy)-L-phenylalanine, researchers can introduce unique chemical or physical properties at specific sites within a protein.

Steric Probing: The bulky phenoxy group can be used to investigate the steric requirements of a binding pocket or an enzyme's active site.

Aromatic Interactions: The additional aromatic ring can influence or report on π-π stacking and other aromatic interactions that are crucial for protein stability and molecular recognition.

Spectroscopic Handle: The unique electronic properties of the phenoxy-phenylalanine side chain can serve as a spectroscopic handle for techniques like NMR or fluorescence spectroscopy to monitor local environmental changes.

A parallel can be drawn to the site-specific incorporation of p-iodo-L-phenylalanine into proteins. nih.gov In one study, this iodinated analog was incorporated into bacteriophage T4 lysozyme. nih.gov Although placed in the hydrophobic core, the iodoPhe residue did not perturb the protein's structure in a meaningful way. nih.gov However, the presence of the heavy iodine atom greatly facilitated the determination of the protein's crystal structure through single-wavelength anomalous dispersion (SAD) phasing. nih.gov This illustrates the principle of using a modified amino acid to gain new information about a protein while preserving its native function. Similarly, Fmoc-4-(phenoxy)-L-phenylalanine can be incorporated during peptide synthesis to create modified peptides or protein fragments for functional assays. chemimpex.com

Innovations in Biomaterials and Nanomaterials

The self-assembly of short peptides, particularly those protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, has emerged as a significant area in biomaterials science. These peptides can form supramolecular structures such as fibers, nanotubes, and hydrogels under mild conditions. mdpi.com Fmoc-protected amino acids, including derivatives of phenylalanine, are key building blocks in this process, forming biocompatible and biodegradable hydrogels with potential for various biomedical applications. mdpi.comnih.gov

The formation of these hydrogels is driven by a combination of non-covalent interactions. The aromatic Fmoc group is a critical driver for self-assembly through π-π stacking interactions, while hydrogen bonds contribute to the formation of β-sheet-rich fibrillar structures. rsc.orgresearchgate.net These nanofibers entangle and immobilize large amounts of water, resulting in the formation of a self-supporting hydrogel. nih.gov The final properties of the hydrogel, such as its stiffness and stability, can be tuned by the specific amino acid sequence and the conditions used for gelation, such as pH and solvent. researchgate.netnih.gov

These peptide-based hydrogels are being actively investigated as matrices for the controlled release of therapeutic agents. mdpi.comrsc.org The hydrogel network can encapsulate drug molecules, which are then released over time as the gel degrades or through diffusion. rsc.orgresearchgate.net For instance, studies have shown that Fmoc-diphenylalanine hydrogels can serve as injectable carriers for drugs, demonstrating a biphasic release profile suitable for sustained delivery. researchgate.net

| Hydrogel System | Key Findings | Potential Application | Reference(s) |

| Fmoc-Phenylalanine (Fmoc-F) | Forms hydrogel through the collective action of non-covalent interactions; Fmoc group is a key driver. | Drug release, Antimicrobial materials | rsc.org, researchgate.net, rsc.org |

| Fmoc-Dipeptide (Fmoc-FF) | Self-assembles into hydrogels at physiological pH; can encapsulate porphyrins. | Tissue regeneration, Wound healing, Drug delivery | mdpi.com, nih.gov |

| Fmoc-Halogenated Phenylalanine | Halogenated derivatives show better gelation properties than non-halogenated Fmoc-phenylalanine. | Tissue engineering, Drug delivery | nih.gov |

| Fmoc-Cationic Hexapeptides | Forms self-supporting hydrogels; mechanical rigidity (G') can reach up to 2526 Pa. | Tissue engineering | nih.gov, nih.gov |

| Mixed Fmoc-FF / Cationic Peptides | Creates novel hydrogels with tunable mechanical rigidity (G' from 200 to 35,000 Pa) and high stability. | Synthetic extracellular matrix | cnr.it |

Peptide-based hydrogels, particularly those derived from Fmoc-amino acids, are highly promising as scaffolds for cell culture and tissue engineering. nih.gov Their structure, composed of nanofibers and high water content, closely mimics the natural extracellular matrix (ECM), providing a physiologically relevant environment for cells. nih.gov These materials are typically biocompatible, supporting cell adhesion, survival, and growth. nih.govcnr.it

Research has demonstrated that hydrogels formed from Fmoc-derivatized peptides can act as effective 2D and 3D scaffolds. In one study, a hydrogel made from an Fmoc-cationic hexapeptide was shown to fully support the adhesion, survival, and duplication of cells, highlighting its potential as a material for tissue engineering. nih.govnih.gov The mechanical properties of these scaffolds can be tuned to match those of specific tissues, which is a critical factor in guiding cell behavior and differentiation. cnr.it

To enhance cell interaction, these scaffolds can be functionalized with bioactive motifs. For example, researchers synthesized a hydrogel based on an Fmoc-halogenated phenylalanine and incorporated the well-known cell adhesion peptide sequence Arginine-Glycine-Aspartic acid (RGD). nih.gov The resulting hydrogel was found to efficiently promote the adhesion and proliferation of NIH 3T3 fibroblast cells, whereas the hydrogel without the RGD sequence was not suitable for cell culture. nih.gov This demonstrates the versatility and tunability of these systems for creating advanced biomaterials tailored for specific tissue engineering applications. nih.gov

| Study Focus | Hydrogel System | Cell Type | Key Findings | Reference(s) |

| Cell Adhesion & Proliferation | Fmoc-Cationic Hexapeptide (Fmoc-K3) | - | Fully supports cell adhesion, survival, and duplication. | nih.gov, nih.gov |

| Bioactive Scaffolds | Fmoc-fFfFGRGD (contains RGD sequence) | NIH 3T3 | Promoted efficient cell adhesion and proliferation. | nih.gov |

| ECM Mimicry | Mixed Fmoc-FF and Cationic Peptides | 3T3-L1 | Hydrogel strongly favored cell adhesion, spreading, and duplication; eligible as a synthetic ECM. | cnr.it |

| Chondrocyte Culture | Fmoc-Diphenylalanine (Fmoc-FF) | Bovine Chondrocytes | Tested for ability to support proliferation and phenotype retention in 2D and 3D experiments. | nih.gov |

Advanced Analytical Methodologies for Research on Fmoc 4 Phenoxy L Phenylalanine and Its Derivatives

Chromatographic Techniques for Purity and Identity Assessment

Chromatographic methods are fundamental in determining the purity and confirming the identity of Fmoc-4-(phenoxy)-L-phenylalanine. These techniques separate the compound of interest from impurities and byproducts.

High-Performance Liquid Chromatography (HPLC) for Characterization

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-4-(phenoxy)-L-phenylalanine. Reverse-phase HPLC (RP-HPLC) is the most common modality, where the compound is passed through a nonpolar stationary phase and eluted with a polar mobile phase. This technique effectively separates the target molecule from starting materials, reagents, and side products generated during synthesis. Purity levels are typically expected to be high, often greater than 98% or 99%, for use in demanding applications like peptide synthesis. chemimpex.comkilobio.comsigmaaldrich.comvwr.comchemimpex.comchemimpex.com The presence of a single, dominant peak in the chromatogram is a primary indicator of high purity. kilobio.com

Table 1: Typical HPLC Conditions for Purity Assessment of Fmoc-4-(phenoxy)-L-phenylalanine

| Parameter | Condition |

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of acetonitrile (B52724) and water, often with 0.1% trifluoroacetic acid (TFA) |

| Flow Rate | Typically 1.0 mL/min for analytical columns |

| Detection | UV at 220 nm or 254 nm |

| Purity Specification | ≥98.0% sigmaaldrich.comchemimpex.comchemimpex.com |

Applications of Chiral Chromatography for Stereoisomeric Analysis

The biological activity of peptides is critically dependent on the stereochemistry of their constituent amino acids. Therefore, verifying the enantiomeric purity of Fmoc-4-(phenoxy)-L-phenylalanine is essential. Chiral chromatography is the definitive method for this analysis, capable of separating the L-enantiomer from its D-counterpart. phenomenex.com Polysaccharide-based chiral stationary phases (CSPs) are frequently employed for the enantioseparation of Fmoc-protected amino acids under reversed-phase conditions. phenomenex.comwindows.netphenomenex.com The goal is to achieve baseline resolution of the enantiomers, allowing for accurate quantification of the desired L-isomer and ensuring high enantiomeric excess (e.e.), often required to be ≥99.8% for peptide synthesis. phenomenex.com

Table 2: Chiral HPLC Systems for Fmoc-Amino Acid Enantioseparation

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Key Advantages |

| Polysaccharide-based (e.g., Lux Cellulose-1, Cellulose-2) | Acetonitrile/Water with trifluoroacetic acid (TFA) phenomenex.com | Broad applicability, high resolution phenomenex.comwindows.net |

| Macrocyclic glycopeptide-based (e.g., Teicoplanin, Ristocetin A) | Reversed-phase or polar organic mode chemimpex.com | Multimodal capability, broad selectivity chemimpex.com |

Spectrometric Techniques for Structural Elucidation and Reaction Monitoring

Spectrometric methods provide detailed information about the molecular structure of Fmoc-4-(phenoxy)-L-phenylalanine, confirming its identity and the integrity of its various functional groups.

Mass Spectrometry (MS) Applications (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry is an indispensable tool for verifying the molecular weight of Fmoc-4-(phenoxy)-L-phenylalanine. Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are used to obtain the mass-to-charge ratio (m/z) of the molecule. For Fmoc-4-(phenoxy)-L-phenylalanine (C₃₀H₂₅NO₅), the expected monoisotopic mass is approximately 479.17 g/mol . High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments can also offer structural insights, for instance, by showing the loss of the Fmoc group or fragments related to the phenoxy-phenylalanine core. core.ac.ukresearchgate.net

Table 3: Mass Spectrometric Data for Fmoc-4-(phenoxy)-L-phenylalanine

| Analytical Technique | Expected Value | Purpose |

| Molecular Formula | C₃₀H₂₅NO₅ chemimpex.com | - |

| Molecular Weight | 479.53 g/mol chemimpex.com | - |

| High-Resolution Mass Spectrometry (HRMS) | Expected [M+H]⁺: ~480.18 | Molecular weight and elemental composition verification |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation ions corresponding to the Fmoc group (m/z 179) and the phenoxy-phenylalanine backbone. | Structural confirmation |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is crucial for the definitive structural elucidation of Fmoc-4-(phenoxy)-L-phenylalanine. ¹H NMR provides information on the number and environment of protons, allowing for the verification of the protons on the fluorenyl, phenoxy, and phenylalanine moieties. ¹³C NMR provides information on the carbon skeleton of the molecule. Together, these techniques confirm the correct aromatic substitution pattern and the integrity of the Fmoc protecting group.

Techniques for Monitoring Reaction Progress and Side Product Formation

The synthesis of Fmoc-4-(phenoxy)-L-phenylalanine and its subsequent use in peptide synthesis require careful monitoring to ensure complete reactions and to identify and quantify any side products. HPLC is the primary tool for this purpose. During the synthesis of the compound, HPLC can be used to track the consumption of starting materials and the formation of the desired product.

In the context of solid-phase peptide synthesis, HPLC is used to monitor the efficiency of two critical steps involving the Fmoc group:

Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). The progress of this reaction can be monitored by HPLC by observing the disappearance of the Fmoc-protected peptide and the appearance of the free amine peptide. A characteristic byproduct of this reaction is dibenzofulvene (DBF), which can also be monitored. researchgate.net

Coupling Reactions: After Fmoc deprotection, the next Fmoc-amino acid is coupled to the growing peptide chain. HPLC can be used to ensure the coupling reaction goes to completion. Incomplete coupling can lead to deletion sequences in the final peptide. A potential side product that can be monitored is the formation of Fmoc-dipeptides.

By carefully monitoring these reactions, the synthesis process can be optimized to maximize the yield of the desired peptide and minimize the formation of impurities.

Future Directions and Emerging Research Opportunities

Exploration of Novel Analogs with Tailored Biological Activities

The core structure of Fmoc-4-(phenoxy)-L-phenylalanine provides a versatile scaffold for the development of novel analogs with customized biological functions. By modifying the phenoxy ring or other parts of the molecule, researchers can fine-tune its properties to target specific biological pathways or enhance therapeutic efficacy. chemimpex.com

Recent studies have focused on creating derivatives to improve the bioactivity and stability of peptides. chemimpex.comchemimpex.com For instance, the introduction of different substituents on the phenyl ring of phenylalanine analogs has been shown to significantly impact their interaction with biological targets like the L-type amino acid transporter 1 (LAT1), a protein involved in transporting large neutral amino acids. nih.gov Research has demonstrated that modifications at the 2, 3, and 4 positions of the benzene (B151609) ring can alter the binding affinity and selectivity for LAT1 and LAT2. nih.gov Specifically, an iodo group at the 2-position enhances LAT1 affinity and selectivity, while a group at the 3-position increases affinity for both transporters. nih.gov

Furthermore, the development of analogs extends to those with applications in anticancer research, where modifications aim to produce compounds that can inhibit tumor growth. chemimpex.com The synthesis of these novel analogs often involves multi-step chemical processes, followed by purification and characterization to confirm their structure and purity. The ability to create a diverse library of such analogs is crucial for structure-activity relationship (SAR) studies, which aim to correlate specific structural features with biological activity. mdpi.comescholarship.org

Integration with High-Throughput Screening and Proteomics Platforms

The unique properties of Fmoc-4-(phenoxy)-L-phenylalanine and its derivatives make them well-suited for integration into high-throughput screening (HTS) and proteomics platforms. HTS allows for the rapid testing of large numbers of compounds, and the availability of diverse Fmoc-4-(phenoxy)-L-phenylalanine analogs can significantly accelerate the discovery of new bioactive peptides.

In proteomics, which is the large-scale study of proteins, peptides containing this modified amino acid can be used as probes to study protein-protein interactions and enzyme-substrate dynamics. The phenoxy group can introduce specific properties that facilitate the identification and characterization of binding partners. The use of Fmoc-protected amino acids is also central to the synthesis of peptide libraries, which are powerful tools for screening and identifying peptides with desired biological activities. nih.gov

Advancements in Targeted Drug Delivery and Imaging Applications

The development of targeted drug delivery systems is a major focus in modern medicine, aiming to increase the efficacy of treatments while minimizing side effects. Fmoc-4-(phenoxy)-L-phenylalanine and its derivatives are emerging as valuable components in this field. chemimpex.com Peptides containing this amino acid can be designed to selectively bind to receptors that are overexpressed on the surface of cancer cells, thereby delivering a therapeutic payload directly to the tumor site.

In the realm of bioimaging, the incorporation of specific functional groups onto the Fmoc-4-(phenoxy)-L-phenylalanine scaffold can enable the resulting peptides to be used as imaging agents. For example, attaching a fluorescent dye or a radiolabel would allow for the visualization of biological processes in real-time. The unique structure of these amino acid derivatives can also be exploited in bioconjugation, a process that involves linking peptides to other molecules like antibodies or nanoparticles to enhance their targeting capabilities. chemimpex.comchemimpex.comchemimpex.com

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of Fmoc-4-(phenoxy)-L-phenylalanine research lies in fostering interdisciplinary collaborations that bridge chemistry, biology, and materials science. The self-assembly properties of certain phenylalanine derivatives, for instance, have opened up new avenues in materials science. psu.edu

Fmoc-protected amino acids, including derivatives of phenylalanine, have been shown to form hydrogels, which are three-dimensional networks of polymer chains that can hold large amounts of water. psu.edu These hydrogels have potential applications in tissue engineering, where they can provide a scaffold for cell growth and differentiation, and in controlled drug release systems. The ability of Fmoc-4-(phenoxy)-L-phenylalanine to self-assemble into nanofibers is a particularly promising area of research with potential applications in biomedicine.

By combining the synthetic versatility of chemistry, the functional insights of biology, and the structural control of materials science, researchers can unlock the full potential of Fmoc-4-(phenoxy)-L-phenylalanine and its analogs to address a wide range of scientific and medical challenges.

Q & A

Q. What are the standard synthetic routes for preparing Fmoc-4-(phenoxy)-L-phenylalanine?

The synthesis typically involves introducing the phenoxy group at the para position of L-phenylalanine, followed by Fmoc protection. A common method starts with Boc-protected 4-hydroxy-L-phenylalanine (Boc-4-OH-Phe), where the hydroxyl group undergoes nucleophilic substitution with a phenoxy derivative (e.g., aryl halides or activated phenols). After deprotection of the Boc group, the amine is protected with Fmoc-Cl under basic conditions (e.g., NaHCO₃/DMF) . Purification is achieved via reverse-phase HPLC or flash chromatography, with characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How does the Fmoc group influence solubility and handling during peptide synthesis?

The Fmoc group enhances solubility in organic solvents (e.g., DMF, DCM) due to its hydrophobic fluorenyl moiety, facilitating solid-phase peptide synthesis (SPPS). It is stable under acidic conditions but readily cleaved by bases like piperidine (20% in DMF), enabling orthogonal protection strategies. Researchers must monitor depletion via UV monitoring (λ = 301 nm) during deprotection steps .

Q. What analytical techniques are essential for verifying the purity of Fmoc-4-(phenoxy)-L-phenylalanine?

Purity is assessed using:

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients.

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₉H₂₃NO₅: 478.4 g/mol).

- NMR : ¹H/¹³C NMR to verify aromatic substitution patterns and Fmoc group integrity .

Advanced Research Questions

Q. How can steric hindrance from the phenoxy group impact coupling efficiency in SPPS?

The bulky phenoxy substituent may reduce coupling efficiency due to steric effects. To mitigate this:

Q. What strategies are effective for introducing orthogonal protecting groups (e.g., Boc) on the phenoxy moiety?

A Boc-protected phenoxy precursor can be synthesized via tert-butyl carbonate (Boc₂O) under basic conditions (e.g., DMAP/THF). Post-synthesis, selective Boc deprotection with TFA/DCM (1:99 v/v) allows further functionalization (e.g., bioconjugation) while retaining the Fmoc group on the α-amine .

Q. How do electronic effects of the phenoxy group influence peptide stability and interactions?

The electron-rich phenoxy group can participate in π-π stacking or hydrogen bonding, altering peptide secondary structures (e.g., β-sheet stabilization). Stability studies under physiological conditions (PBS buffer, 37°C) combined with circular dichroism (CD) spectroscopy or MD simulations are recommended to evaluate conformational impacts .

Q. What challenges arise in synthesizing fluorinated analogs (e.g., Fmoc-4-(fluoro-phenoxy)-L-phenylalanine)?

Fluorination requires careful handling of fluorinating agents (e.g., Selectfluor or DAST). Key considerations:

- Optimize reaction temperature (0–25°C) to avoid side reactions.

- Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis.

- Characterize products via ¹⁹F NMR and LC-MS to confirm regioselectivity and purity .

Methodological Best Practices

- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent Fmoc group oxidation or hydrolysis .

- Coupling Optimization : Pre-activate the amino acid with DIPEA/HBTU in DMF for 5 minutes before resin addition .

- Troubleshooting Low Yields : Screen coupling reagents (e.g., HATU vs. HBTU) and add polar aprotic additives (e.g., NMP) to enhance solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.